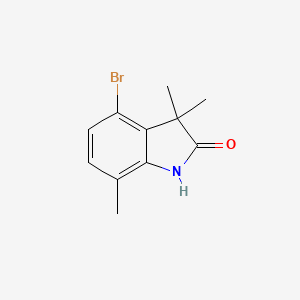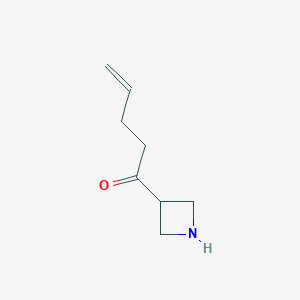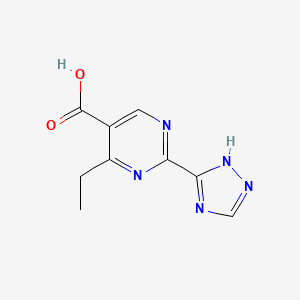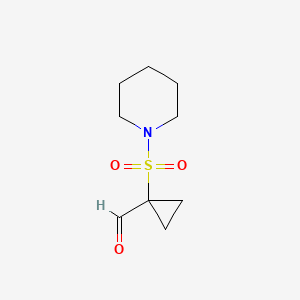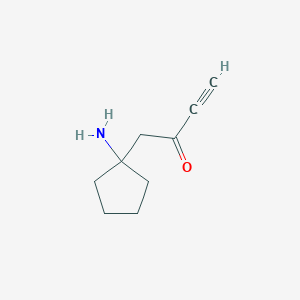
2-(1H-benzimidazol-2-ylmethyl)-2-ethylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1H-benzo[d]imidazol-2-yl)methyl)-2-ethylbutanoic acid is a compound that features a benzimidazole moiety, which is a heterocyclic aromatic organic compound Benzimidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole core . Subsequent alkylation and carboxylation steps introduce the desired side chains .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs high-throughput synthesis techniques to optimize yield and purity. This may involve the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2-((1H-benzo[d]imidazol-2-yl)methyl)-2-ethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the benzimidazole ring to its corresponding amine.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole N-oxides, while substitution reactions can produce halogenated or nitro-substituted benzimidazoles .
Aplicaciones Científicas De Investigación
2-((1H-benzo[d]imidazol-2-yl)methyl)-2-ethylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-((1H-benzo[d]imidazol-2-yl)methyl)-2-ethylbutanoic acid involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-((1H-benzo[d]imidazol-2-yl)methyl)-2-methylbutanoic acid
- 2-((1H-benzo[d]imidazol-2-yl)methyl)-2-propylbutanoic acid
- 2-((1H-benzo[d]imidazol-2-yl)methyl)-2-butylbutanoic acid
Uniqueness
2-((1H-benzo[d]imidazol-2-yl)methyl)-2-ethylbutanoic acid is unique due to its specific side chain, which can influence its biological activity and chemical reactivity. The presence of the ethyl group can affect the compound’s solubility, stability, and interaction with molecular targets, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C14H18N2O2 |
|---|---|
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
2-(1H-benzimidazol-2-ylmethyl)-2-ethylbutanoic acid |
InChI |
InChI=1S/C14H18N2O2/c1-3-14(4-2,13(17)18)9-12-15-10-7-5-6-8-11(10)16-12/h5-8H,3-4,9H2,1-2H3,(H,15,16)(H,17,18) |
Clave InChI |
ZHYFUCWUPRPUDQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CC1=NC2=CC=CC=C2N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13172683.png)
